molecular formula C11H14N2O B1416220 2-Cyclohexyl-5-pyrimidinecarbaldehyde CAS No. 959240-13-2

2-Cyclohexyl-5-pyrimidinecarbaldehyde

Cat. No.: B1416220
CAS No.: 959240-13-2
M. Wt: 190.24 g/mol
InChI Key: FDLLJEWSIWXXEG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-pyrimidinecarbaldehyde is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a pyrimidine derivative, characterized by a cyclohexyl group attached to the second position of the pyrimidine ring and an aldehyde group at the fifth position. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-pyrimidinecarbaldehyde typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. One common method includes the condensation of cyclohexylamine with 2,4,6-trichloropyrimidine, followed by selective reduction and oxidation steps to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms (if present) are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 2-Cyclohexyl-5-pyrimidinecarboxylic acid

    Reduction: 2-Cyclohexyl-5-pyrimidinemethanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyclohexyl-5-pyrimidinecarbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-pyrimidinecarbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes and receptors, through its aldehyde and pyrimidine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Cyclohexyl-5-pyrimidinecarbaldehyde.

    2-Cyclohexyl-5-pyrimidinemethanol: A reduced form of this compound.

    2-Cyclohexyl-5-pyrimidinecarboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-cyclohexylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLJEWSIWXXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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